molecular formula C6H4ClF3N2 B12282812 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine

2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine

Cat. No.: B12282812
M. Wt: 196.56 g/mol
InChI Key: AJJWNDAFOZNMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine (CAS 944900-08-7) is a valuable chemical intermediate in research and development, particularly in the agrochemical and pharmaceutical industries. This compound features a pyrimidine ring substituted with both a chloromethyl group and a trifluoromethyl group, yielding a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . Its physicochemical properties include a density of 1.433 g/cm³ and a boiling point of 183 °C . The presence of the trifluoromethyl group is a key structural motif, as such groups are strongly electron-withdrawing and can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity . In industrial research, this compound serves as a versatile building block. The reactive chloromethyl group allows for further functionalization, enabling researchers to create more complex molecules. Meanwhile, the incorporation of the (trifluoromethyl)pyrimidine moiety is a recognized strategy in the design of active ingredients, as it is known to bestow distinctive physical-chemical properties that can lead to novel biological activities and lower toxicity . A significant portion of modern agrochemicals and pharmaceuticals contain fluorine, with around 40% of fluorine-containing pesticides on the market featuring a trifluoromethyl group . Although specific applications for this exact pyrimidine derivative are not detailed in the available literature, its structural analogs and intermediates with trifluoromethyl groups on heterocyclic rings are crucial in the synthesis of various commercial products, including herbicides, insecticides, and antiviral drugs . This product is intended for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4ClF3N2/c7-1-5-11-2-4(3-12-5)6(8,9)10/h2-3H,1H2

InChI Key

AJJWNDAFOZNMMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Sequential Chlorination-Fluorination

Starting with 5-methyl-2-trifluoromethylpyrimidine, chlorination at elevated temperatures introduces the chloromethyl group. Key parameters include:

Parameter Optimal Condition Effect on Yield
Temperature 380–425°C Higher temperatures favor chlorination but risk decomposition
Chlorine molar ratio 1.1–3.5 moles per mole Excess Cl₂ increases dichlorination byproducts
Residence time 10–25 seconds Shorter times reduce side reactions

Subsequent fluorination with hydrogen fluoride (HF) or potassium fluoride (KF) at 300–400°C converts residual methyl groups to trifluoromethyl. This approach achieves yields of 60–70% but requires stringent control over gas-phase mixing.

Simultaneous Chlorination/Fluorination

Using iron fluoride (FeF₃) catalysts in a fluidized-bed reactor enables concurrent chlorination and fluorination. For example:

  • Feedstock : 2-methyl-5-trichloromethylpyrimidine
  • Conditions : 350°C, Cl₂/HF molar ratio 1:2, 15-second residence time
  • Outcome : Direct conversion to 2-(chloromethyl)-5-(trifluoromethyl)pyrimidine with 55% yield.

This method minimizes intermediate isolation but faces challenges in byproduct management, particularly polychlorinated derivatives.

Liquid-Phase Radical Chlorination

Radical-mediated chlorination provides precise control over substitution patterns under milder conditions compared to vapor-phase methods.

UV-Initiated Chlorination

A solution of 5-trifluoromethyl-2-methylpyrimidine in carbon tetrachloride undergoes photochlorination:

  • Reagents : Cl₂ gas (1.5 eq), UV irradiation (254 nm)
  • Temperature : 80–110°C
  • Time : 8–12 hours
  • Yield : 48–52% with 7:1 selectivity for chloromethyl over dichloromethyl products.

The reaction proceeds via a radical chain mechanism:
$$ \text{Cl}2 \xrightarrow{h\nu} 2\text{Cl}^\cdot $$
$$ \text{C}
6\text{H}4\text{F}3\text{N}2\text{-CH}3 + \text{Cl}^\cdot \rightarrow \text{C}6\text{H}4\text{F}3\text{N}2\text{-CH}_2\text{Cl} + \text{H}^\cdot $$

Peroxide-Initiated Systems

Employing di-tert-butyl peroxide (DTBP) as an initiator enhances reaction rates:

  • Solvent : Chlorobenzene
  • DTBP loading : 5 mol%
  • Conversion : 89% at 120°C (4 hours)
  • Selectivity : 68% toward monochlorination.

Ring Construction from Trifluoromethyl-Containing Precursors

Building the pyrimidine ring from pre-functionalized components ensures regiochemical fidelity.

Biginelli-Type Cyclocondensation

Reacting ethyl 4,4,4-trifluoroacetoacetate with chloromethylurea derivatives under acidic conditions:
$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{NH}2\text{CONHCH}2\text{Cl} \xrightarrow{\text{HCl, EtOH}} \text{C}6\text{H}4\text{ClF}3\text{N}2 + \text{H}_2\text{O} + \text{EtOH}
$$

  • Catalyst : ZnCl₂ (10 mol%)
  • Yield : 44% after recrystallization.

Hantzsch Dihydropyrimidine Synthesis

Modification using trifluoromethyl-β-keto esters and chloromethyl enamines:

  • Components :
    • Trifluoromethyl-β-keto ester (1.0 eq)
    • Chloromethyl enamine (1.2 eq)
    • Ammonium acetate (2.0 eq)
  • Conditions : Ethanol reflux, 8 hours
  • Outcome : 37% yield of target compound.

Halogen Exchange Reactions

Trichloromethyl precursors serve as intermediates for fluorine substitution.

Chlorine/Fluorine Exchange

Treating 2-(chloromethyl)-5-(trichloromethyl)pyrimidine with KF in dimethyl sulfoxide (DMSO):

  • Molar ratio : KF : substrate = 3:1
  • Catalyst : Cetyltrimethylammonium bromide (CTAB, 0.2 eq)
  • Temperature : 150°C, 6 hours
  • Conversion : 92% with 83% isolated yield.

The mechanism involves nucleophilic displacement:
$$
\text{C}6\text{H}4\text{Cl}4\text{N}2 + 3\text{F}^- \rightarrow \text{C}6\text{H}4\text{ClF}3\text{N}2 + 3\text{Cl}^-
$$

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenge
Vapor-phase sequential 60–70 85–90 High Byproduct formation
Liquid-phase radical 48–68 78–82 Moderate Radical quenching
Ring construction 37–44 95–98 Low Precursor availability
Halogen exchange 83 93 High Fluoride handling

Industrial-Scale Considerations

For kilogram-scale production, vapor-phase methods with fluidized-bed reactors are preferred due to:

  • Continuous operation capabilities
  • Reduced solvent waste
  • 80–85% mass efficiency.

Critical quality control measures include:

  • Gas chromatography (GC) monitoring of chlorination intermediates
  • ¹⁹F NMR for quantifying trifluoromethyl incorporation
  • X-ray diffraction to confirm regiochemistry.

Emerging Methodologies

Electrochemical Fluorination

Pilot studies demonstrate the use of boron-doped diamond electrodes for direct trifluoromethylation:

  • Substrate : 2-(chloromethyl)-5-iodopyrimidine
  • Electrolyte : Et₃N·3HF
  • Current density : 10 mA/cm²
  • Yield : 41% at 25°C.

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer in radical chlorination:

  • Residence time : 2 minutes
  • Conversion : 94%
  • Space-time yield : 1.2 kg/L·h.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine exhibit significant anticancer properties. For instance, a study on a series of pyrimidine derivatives revealed their potential in inhibiting cancer cell proliferation across various human cancer cell lines (A375, C32, DU145, MCF-7/WT). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrimidine ring enhance anticancer activity .

Anti-inflammatory Effects

In addition to anticancer properties, compounds derived from this compound have shown promising anti-inflammatory effects. These compounds were tested against COX-2 activity, demonstrating potent inhibition comparable to established anti-inflammatory drugs like celecoxib. The SAR studies suggest that substituents such as chloromethyl groups significantly enhance these biological activities .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of herbicides and pesticides. Its derivatives are utilized in developing crop protection products that effectively combat pests while minimizing environmental impact. The trifluoromethyl group contributes to the stability and efficacy of these agrochemicals, making them valuable in agricultural practices .

Case Studies

  • Synthesis and Evaluation of Anticancer Compounds : A study synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard treatments, showcasing their potential as new therapeutic agents .
  • Agrochemical Development : Research focusing on the synthesis of herbicidal compounds from this compound highlighted its role as a precursor for several successful agrochemical products. These products have been shown to effectively control weed populations while being less harmful to non-target species .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and physical properties of analogous pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Applications/Reactivity Source
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine -CH₂Cl (2), -CF₃ (5) 216.6 (calc.) Not reported Pharmaceutical intermediates
5-(Chloromethyl)-2-phenylpyrimidine -CH₂Cl (5), -Ph (2) 194.6 96.5–98 Ligand synthesis, catalysis
2,4-Dichloro-5-(trifluoromethyl)pyrimidine -Cl (2,4), -CF₃ (5) 216.0 Not reported Agrochemical precursors
5-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine -Cl (5), -OH (4), -CF₃ (6) 212.5 Not reported Antiviral agents
2-(Chloromethyl)-5-methylpyrimidine -CH₂Cl (2), -CH₃ (5) 142.6 Not reported Organic synthesis intermediates
Key Observations:

Substituent Position and Reactivity :

  • The position of the chloromethyl group significantly affects reactivity. For example, 2-(chloromethyl)-5-methylpyrimidine () lacks the electron-withdrawing -CF₃ group, making its chloromethyl group less electrophilic compared to the target compound .
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine () has two chlorine atoms, enabling sequential substitution reactions, unlike the single chloromethyl group in the target compound .

Electronic Effects :

  • The trifluoromethyl group in the target compound increases the pyrimidine ring's electron deficiency, enhancing its stability and directing electrophilic attacks to specific positions. This contrasts with 5-(chloromethyl)-2-phenylpyrimidine (), where the phenyl group donates electrons, altering reaction pathways .

Physical Properties :

  • Melting points vary with substituent bulk and symmetry. For instance, 5-(chloromethyl)-2-phenylpyrimidine has a higher melting point (96.5–98°C) due to its planar phenyl group facilitating crystal packing . Data for the target compound is unavailable, but its -CF₃ group may reduce symmetry, lowering the melting point compared to phenyl analogues.

Stability and Handling Considerations

  • The chloromethyl group in the target compound is prone to hydrolysis, necessitating anhydrous conditions during synthesis (as seen in using LiHMDS under nitrogen) .
  • Trifluoromethylated pyrimidines generally exhibit greater thermal stability than methyl or phenyl analogues, as evidenced by their use in high-temperature reactions .

Biological Activity

2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This compound's unique structure, featuring both chloromethyl and trifluoromethyl groups, contributes to its reactivity and interaction with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C7H5ClF3N
  • Molecular Weight : 201.57 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives containing similar trifluoromethyl substitutions have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
3bA375 (melanoma)5.66
3bMCF-7 (breast)4.38
3bDU145 (prostate)5.30

These compounds exhibited cytostatic activity across multiple cancer types, indicating their potential as therapeutic agents in oncology .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrimidine derivatives have shown a capacity to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

CompoundCOX-2 Inhibition IC50 (µM)
50.04 ± 0.09
60.04 ± 0.02

These findings suggest that compounds with similar structures can serve as effective anti-inflammatory agents by reducing prostaglandin E2 (PGE2) levels through COX inhibition .

Case Studies

  • Anticancer Screening : A series of studies conducted by the National Cancer Institute evaluated various trifluoromethyl-pyrimidine derivatives against a panel of human cancer cell lines. Among these, specific derivatives showed promising results, with some achieving IC50 values below the critical threshold for effective treatment .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers, indicating their potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrimidine derivatives indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity. Modifications at the C-2 position with chloromethyl groups have been linked to improved COX inhibition and increased cytotoxicity against cancer cells .

Q & A

Q. Q1: What are the optimal synthetic routes for 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine, and how can regioselectivity challenges be addressed during synthesis?

Answer: The synthesis of trifluoromethyl-substituted pyrimidines typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Substitution reactions : The chloromethyl group can react with nucleophiles (e.g., amines, thiols) under mild conditions (40–60°C, DMF solvent) to introduce functional groups. However, regioselectivity may be influenced by steric hindrance from the trifluoromethyl group, requiring controlled stoichiometry and temperature .
  • Cross-coupling : Suzuki-Miyaura coupling (using Pd catalysts) can modify the pyrimidine ring, but the trifluoromethyl group may deactivate the catalyst. Optimizing ligand systems (e.g., SPhos or XPhos) and base selection (e.g., K₂CO₃) improves yields .
  • Safety : Use gloveboxes for handling toxic intermediates (e.g., chloromethyl derivatives) and follow waste disposal protocols for halogenated byproducts .

Q. Q2: How should researchers characterize the structural stability of this compound under varying experimental conditions?

Answer: Characterization methods include:

  • X-ray crystallography : Resolve bond lengths and angles to confirm regiochemistry, especially around the trifluoromethyl group, which can distort the pyrimidine ring .
  • NMR spectroscopy : Monitor <sup>19</sup>F NMR for trifluoromethyl group stability under acidic/basic conditions. Shifts >1 ppm indicate degradation .
  • Thermal analysis : TGA/DSC studies reveal decomposition temperatures (>200°C for most trifluoromethyl pyrimidines), critical for reaction design .
  • Stability in solvents : Avoid dimethyl sulfoxide (DMSO), which can induce decomposition via radical pathways. Use acetonitrile or THF for long-term storage .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Answer: Discrepancies often arise from solvent polarity and nucleophile strength:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may stabilize competing elimination pathways. Compare kinetic data in DMF vs. acetonitrile to isolate solvent-specific effects .
  • Nucleophile selection : Weak nucleophiles (e.g., anilines) require catalysis (e.g., CuI), while strong nucleophiles (e.g., thiophenol) proceed without additives. Validate reactivity using Hammett plots to correlate σ values with reaction rates .
  • Competing mechanisms : Use <sup>13</sup>C labeling to track whether substitution occurs at the chloromethyl group or the pyrimidine ring .

Q. Q4: What methodological strategies are recommended for studying the biological interactions of this compound derivatives?

Answer:

  • Probe design : Introduce fluorescent tags (e.g., BODIPY) via the chloromethyl group to track cellular uptake. Confirm tagging efficiency via HPLC-MS .
  • Enzyme inhibition assays : Screen derivatives against thymidine phosphorylase (a cancer target) using 5-substituted pyrimidine analogs as positive controls. IC₅₀ values <10 µM indicate therapeutic potential .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS quantification. Trifluoromethyl groups generally enhance metabolic resistance, but chloromethyl metabolites may form reactive intermediates .

Q. Q5: How can computational methods guide the optimization of this compound for material science applications?

Answer:

  • DFT calculations : Predict electron-withdrawing effects of the trifluoromethyl group on the pyrimidine ring’s HOMO/LUMO levels. Adjust substituents to tune band gaps for OLED or photovoltaic applications .
  • Molecular dynamics : Simulate polymer compatibility by modeling interactions with common matrices (e.g., polystyrene). High binding energies (>30 kJ/mol) suggest poor dispersion, requiring copolymer modifications .
  • Crystallography-driven design : Use CSD database mining to identify supramolecular motifs (e.g., π-stacking) in similar pyrimidines for crystal engineering .

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